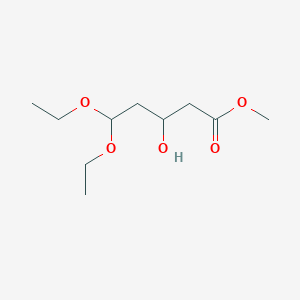![molecular formula C8H6O2S B13688505 5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
5-Methylbenzo[d][1,3]dioxole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylbenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C8H8O2S It is a derivative of benzo[d][1,3]dioxole, featuring a thione group at the 2-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 5-methylbenzo[d][1,3]dioxole with sulfurizing agents. One common method is the reaction of 5-methylbenzo[d][1,3]dioxole with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions. The reaction is carried out in an inert solvent such as toluene or xylene, and the product is isolated through standard purification techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-Methylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to reflux.
Reduction: LiAlH4, NaBH4, ether or THF as solvent, low temperature.
Substitution: Halogens, nitric acid, sulfuric acid as catalyst, room temperature to reflux.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
5-Methylbenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its potential binding affinity to biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of 5-Methylbenzo[d][1,3]dioxole-2-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic ring and methyl group contribute to the compound’s binding affinity and specificity, allowing it to interact with particular molecular pathways .
類似化合物との比較
Similar Compounds
5-Methylbenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
Benzo[d][1,3]dioxole-2-thione: Lacks the methyl group, which may affect its binding affinity and reactivity.
5-Methyl-1,3-benzodioxole: Similar structure but different functional groups, leading to different chemical properties and applications.
Uniqueness
5-Methylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a thione group and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of applications and interactions compared to its similar compounds.
特性
分子式 |
C8H6O2S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
5-methyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3 |
InChIキー |
MYDZXDCDQKSQFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)



![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)


![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)
![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
